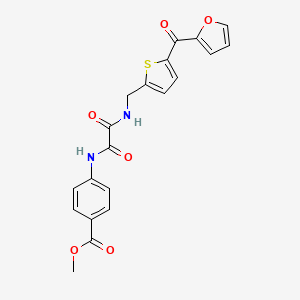![molecular formula C20H20N2O5S2 B2504334 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one CAS No. 1421525-22-5](/img/structure/B2504334.png)
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one" is a chemical entity that appears to be related to a class of organic compounds known as benzazoles, azetidin-2-ones, and sulfonyl derivatives. These compounds are of interest due to their potential biological activities, including anti-diabetic and renoprotective effects, as well as antibacterial properties .
Synthesis Analysis
The synthesis of related azetidin-2-one derivatives has been reported in the literature. For instance, azetidin-2-one derivatives have been synthesized by condensation reactions involving different nucleophiles and aldehydes, such as 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde . Additionally, the use of benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent suggests a method for introducing azido groups into molecules, which could be a step in the synthesis of azetidin-2-one derivatives with azido functionalities .
Molecular Structure Analysis
The molecular structure of azetidin-2-one derivatives is typically confirmed using analytical and spectral methods, including IR, Mass, and 1H-NMR spectroscopy. These techniques help in determining the presence of functional groups and the overall molecular framework of the synthesized compounds .
Chemical Reactions Analysis
Azetidin-2-one derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of azido groups, for example, allows for N-, O-, C-, and S-acylations, leading to the formation of amides, azido protected peptides, esters, ketones, and thioesters . Additionally, the azetidin-2-one core can be modified through substitution reactions to introduce different phenyl groups, which can alter the compound's biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one" are not detailed in the provided papers, related compounds' properties can be inferred. Azetidin-2-ones are likely to have varied solubility depending on the substituents present on the core structure. The stability and reactivity of these compounds can also be influenced by the presence of electron-donating or withdrawing groups, such as the methoxyphenylsulfonyl moiety .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one and its derivatives have been synthesized and biologically evaluated for various applications. Alborz et al. (2018) synthesized novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, which were evaluated for their antimicrobial activities against a large panel of bacterial strains, showing moderate activities. The addition of methoxyphenyl or ethoxyphenyl group on the β-lactam ring led to compounds with increased potency against malaria. The synthesized compounds also demonstrated hemolytic activity and mammalian cell toxicity, indicating potential medicinal applications (Alborz et al., 2018).
Antibacterial and Antifungal Properties
Several studies have highlighted the antimicrobial properties of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one derivatives. Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and tested them for their antibacterial and antifungal activities, demonstrating effectiveness in inhibiting microbial growth. Similarly, Singh et al. (2006) synthesized thiazolylazetidinylbenzothiazoles as potential insecticidal, antifungal, and antibacterial agents, with some compounds exhibiting prominent insecticidal activity (Shah et al., 2014); (Singh et al., 2006).
Synthesis of Structurally Diverse Compounds
The molecule serves as a precursor or a key intermediate for the synthesis of structurally diverse compounds with potential biological and pharmacological applications. Mori et al. (2021) synthesized a series of thiazole derivatives with potential antibacterial activity. Their research involved molecular docking studies to gauge the plausible mechanism of action of these molecules, highlighting their value in treating microbial diseases, especially against bacterial and fungal infections (Mori et al., 2021).
Propiedades
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)11-10-19(23)22-12-15(13-22)27-20-21-17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFCXMWZSEEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
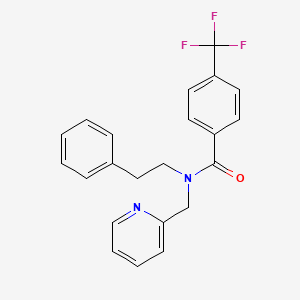
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)
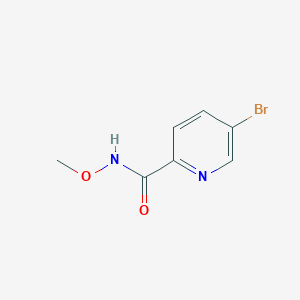
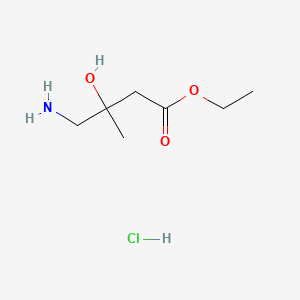

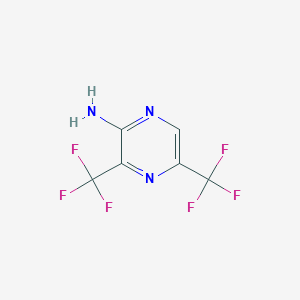
![5-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2504270.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)
